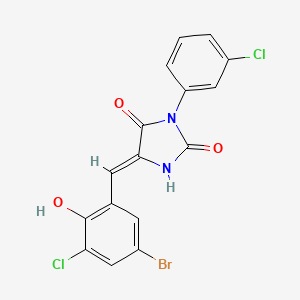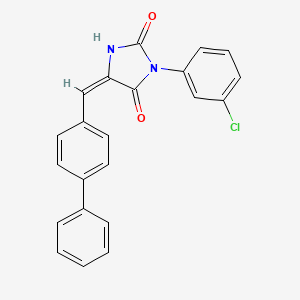
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, commonly known as BPIMD, is a heterocyclic organic compound that has been extensively studied for its potential applications in drug discovery and medicinal chemistry. BPIMD belongs to the class of imidazolidinediones and is known for its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of BPIMD is not fully understood. However, studies have shown that BPIMD may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. BPIMD has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and VEGF.
Biochemical and Physiological Effects:
BPIMD has been shown to have various biochemical and physiological effects. BPIMD has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPIMD has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as SOD and CAT. BPIMD has been shown to have a protective effect on the liver and may have potential applications in the treatment of liver diseases such as hepatitis and cirrhosis.
実験室実験の利点と制限
BPIMD has several advantages for lab experiments. BPIMD is easily synthesized and has a high purity. BPIMD is stable under various conditions and can be stored for long periods of time. However, BPIMD also has some limitations. BPIMD has low solubility in water, which may limit its applications in aqueous systems. BPIMD also has low bioavailability, which may limit its applications in vivo.
将来の方向性
There are several future directions for the study of BPIMD. Further studies are needed to elucidate the mechanism of action of BPIMD and to identify its molecular targets. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of BPIMD in vivo. BPIMD may have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and liver diseases. Further studies are needed to investigate the therapeutic potential of BPIMD in these diseases.
合成法
BPIMD can be synthesized using various methods, including the reaction between 4-biphenylcarboxaldehyde and 3-chlorophenylurea in the presence of a catalyst such as sodium methoxide. Other methods include the reaction between 4-biphenylcarboxaldehyde and 3-chloro-1,2-phenylenediamine in the presence of a solvent such as ethanol.
科学的研究の応用
BPIMD has been studied extensively for its potential applications in drug discovery and medicinal chemistry. Studies have shown that BPIMD has potent anti-inflammatory, antioxidant, and antitumor activities. BPIMD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPIMD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-7-4-8-19(14-18)25-21(26)20(24-22(25)27)13-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-14H,(H,24,27)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMNUMBDTAPISZ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(biphenyl-4-ylmethylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

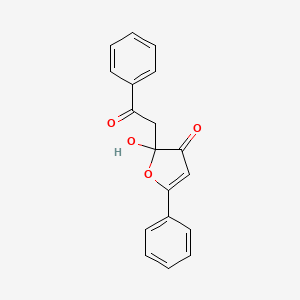
![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5915176.png)
![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)

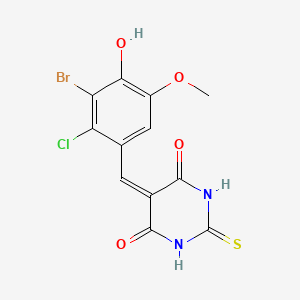
![methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5915206.png)
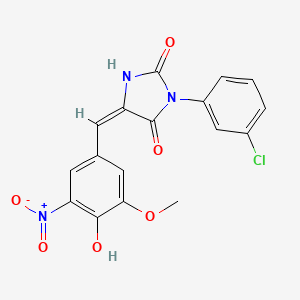
![3-(3-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5915232.png)

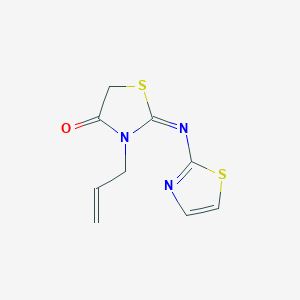
![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)

